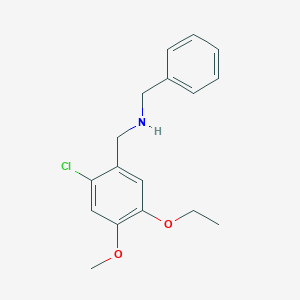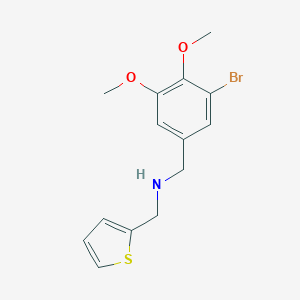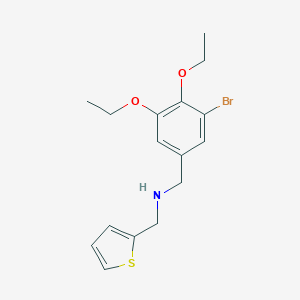![molecular formula C13H17BrN6O2 B283434 N~1~-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B283434.png)
N~1~-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. It is a tetrazole derivative that has been synthesized using a novel method and has shown promising results in various studies. In
Mécanisme D'action
The mechanism of action of N~1~-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also interact with copper ions in biological systems, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
N~1~-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine has been shown to have low toxicity in vitro, making it a promising candidate for further research. It has also been shown to have good stability in biological systems, which is important for its potential applications in vivo. However, more research is needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N~1~-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine in lab experiments include its ease of synthesis, high purity, and potential applications in various scientific research fields. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are many potential future directions for research on N~1~-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine. One area of interest is its potential applications in cancer therapy. Further studies could focus on optimizing its antitumor activity and minimizing any potential side effects. Additionally, more research could be done on its interactions with copper ions in biological systems and its potential applications as a fluorescent probe. Finally, its potential applications in the development of new materials for use in optoelectronics and catalysis could also be further explored.
Méthodes De Synthèse
The synthesis of N~1~-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine involves the reaction of 4-(allyloxy)-3-bromo-5-ethoxybenzyl chloride with sodium azide in the presence of copper(I) iodide as a catalyst. The reaction proceeds via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as a click reaction. This method yields high purity and good yields of the product.
Applications De Recherche Scientifique
N~1~-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine has shown potential applications in various scientific research fields. It has been used as a fluorescent probe for the detection of copper ions in biological systems. It has also been studied for its potential antitumor activity and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been used in the development of new materials for use in optoelectronics and catalysis.
Propriétés
Formule moléculaire |
C13H17BrN6O2 |
|---|---|
Poids moléculaire |
369.22 g/mol |
Nom IUPAC |
1-N-[(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C13H17BrN6O2/c1-3-5-22-12-10(14)6-9(7-11(12)21-4-2)8-16-20-13(15)17-18-19-20/h3,6-7,16H,1,4-5,8H2,2H3,(H2,15,17,19) |
Clé InChI |
OVOXVZUSFCTVLM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Br)OCC=C |
SMILES canonique |
CCOC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Br)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide](/img/structure/B283351.png)
![2-[2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]-N-phenylacetamide](/img/structure/B283352.png)



![N-[2-(difluoromethoxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B283357.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B283358.png)
![3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B283360.png)
![N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide](/img/structure/B283362.png)




![N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine](/img/structure/B283374.png)